molecular formula C18H19N3O3S B15026082 ethyl {3-[(Z)-(1-ethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate

ethyl {3-[(Z)-(1-ethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate

Cat. No.: B15026082
M. Wt: 357.4 g/mol
InChI Key: GOKKAOXNNQLSQA-ZROIWOOFSA-N
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Description

ETHYL 2-(3-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

ETHYL 2-(3-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-(3-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways within cells. The indole core can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The imidazolidinone and ethyl acetate moieties may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(3-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is unique due to its combination of an indole core, an imidazolidinone moiety, and an ethyl acetate group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 2-[3-[(Z)-(1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]indol-1-yl]acetate

InChI

InChI=1S/C18H19N3O3S/c1-3-21-17(23)14(19-18(21)25)9-12-10-20(11-16(22)24-4-2)15-8-6-5-7-13(12)15/h5-10H,3-4,11H2,1-2H3,(H,19,25)/b14-9-

InChI Key

GOKKAOXNNQLSQA-ZROIWOOFSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)OCC)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)OCC)NC1=S

Origin of Product

United States

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